Increased Lipophilicity vs. 6,7-Dimethoxyquinolin-4(1H)-one
The compound 6,7-Diethoxyquinolin-4(1H)-one demonstrates a significantly higher computed lipophilicity (LogP) than its closest analog, 6,7-dimethoxyquinolin-4(1H)-one. This difference is quantifiable and directly impacts its behavior in biological systems and synthetic applications .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.33 |
| Comparator Or Baseline | 6,7-Dimethoxyquinolin-4(1H)-one (LogP = 0.7) |
| Quantified Difference | 3.3-fold higher LogP (i.e., ~2000-fold higher partition coefficient) |
| Conditions | Computed LogP using standard algorithms (e.g., XLogP3) |
Why This Matters
This quantifiable difference in lipophilicity means the diethoxy derivative will have different solubility and membrane permeability, affecting its suitability as a starting material in various chemical syntheses and biological assays.
